(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group. The stereochemistry of the compound, indicated by the (2R,3R) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of chiral catalysts or resolving agents is crucial to ensure the desired stereochemistry is maintained throughout the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can inhibit or activate their function. The pathways involved may include the modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2R,3R)-3-hydroxypipecolic acid: Shares the pyrrolidine ring structure but has a hydroxyl group instead of a phenyl group.
Uniqueness
(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2R,3R)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-13-10(14)7-9(12(15)16)11(13)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,15,16)/t9-,11+/m1/s1 |
InChI Key |
OWKGDEDCXQCCSO-KOLCDFICSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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